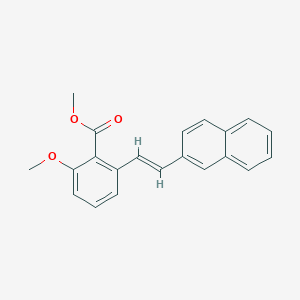![molecular formula C16H15ClO3 B6339086 2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95% CAS No. 1171924-95-0](/img/structure/B6339086.png)
2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Synthesis Analysis
Esters can be synthesized via a process known as esterification . This typically involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . The reaction is slow and reversible, and the ester is often distilled off as soon as it forms to prevent the reverse reaction from occurring .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group . The specific structure of “2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester” could not be found in the available resources.Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .科学的研究の応用
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes . In this context, MFCD12546852 can serve as a valuable boron reagent in SM coupling reactions.
Histone Deacetylase Inhibitors (HDACIs)
MFCD12546852: and its derivatives have been explored as potential HDACIs. HDACIs modulate gene expression by inhibiting histone deacetylases, leading to altered chromatin structure and gene transcription. A series of 24 compounds based on structural modifications of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (a close analogue of MFCD12546852 ) were synthesized and evaluated for their HDAC inhibitory activity .
Crystallography Studies
The crystal structure of related compounds, such as 2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4-dichloro-phenyl)-propionic acid , has been investigated using X-ray crystallography. Such studies provide valuable insights into molecular conformations, intermolecular interactions, and solid-state properties .
Benzylic Oxidation to Carboxylic Acid
By adding a sodium dichromate source of protons (e.g., sulfuric acid) and heating the reaction, the alkyl side chain of MFCD12546852 can be oxidized to form a carboxylic acid functional group. This transformation is useful in synthetic chemistry and drug development .
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby modifying their function . This can lead to a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds often affect pathways related to the function of their target proteins or enzymes . The downstream effects of these changes can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Similar compounds often have properties that affect their bioavailability, such as their solubility, stability, and the rate at which they are metabolized and excreted .
Result of Action
Similar compounds often lead to changes at the cellular level, such as altered protein function, changes in cell signaling, or changes in cell metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes . .
特性
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPNXNOCIOBNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)
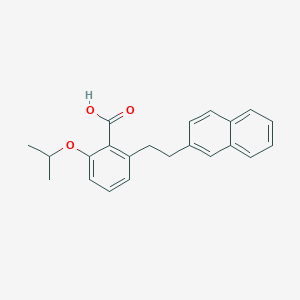
![N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339021.png)
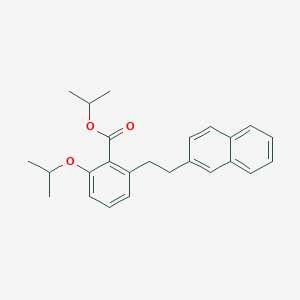
![2-Hydroxy-6-[2-(1,2,3,4,4a,9,9a,10-octahydro-anthracen-9-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339033.png)
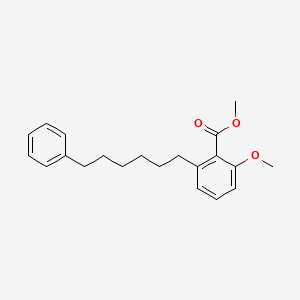

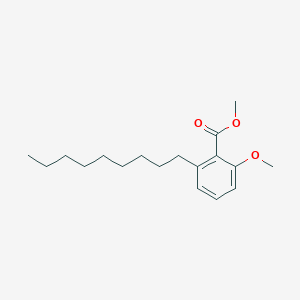
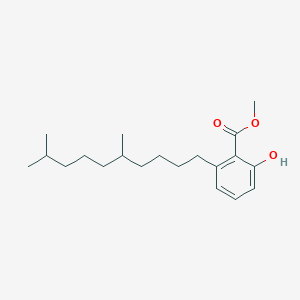
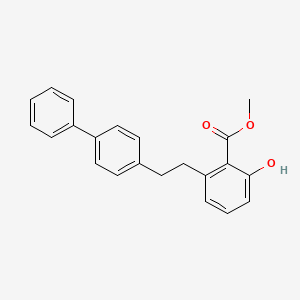
![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)
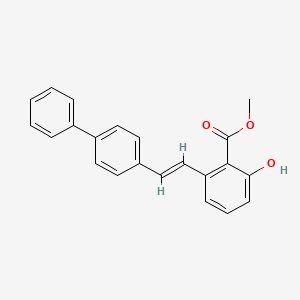
![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)
